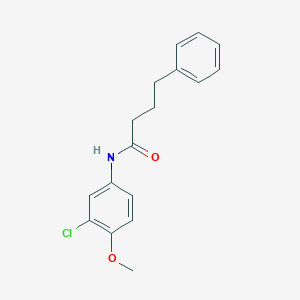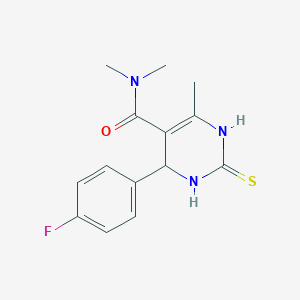
N-(3-chloro-4-methoxyphenyl)-4-phenylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-methoxyphenyl)-4-phenylbutanamide, also known as CMMPB, is a chemical compound that is commonly used in scientific research. It belongs to the class of compounds known as CB1 receptor antagonists, which are used to study the endocannabinoid system and its role in various physiological processes. In
Mecanismo De Acción
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-4-phenylbutanamide involves its binding to the CB1 receptor and blocking the effects of endocannabinoids. This leads to a decrease in the activity of the endocannabinoid system and a corresponding decrease in the physiological effects mediated by this system.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-chloro-4-methoxyphenyl)-4-phenylbutanamide are primarily related to its role as a CB1 receptor antagonist. Studies have shown that N-(3-chloro-4-methoxyphenyl)-4-phenylbutanamide can decrease pain sensitivity, reduce food intake, and improve mood in animal models. These effects are thought to be mediated by the endocannabinoid system, which is known to play a role in these physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-chloro-4-methoxyphenyl)-4-phenylbutanamide in lab experiments is its well-established synthesis method and its ability to selectively block the CB1 receptor. This allows researchers to study the effects of the endocannabinoid system on various physiological processes without interference from other systems. However, one limitation of using N-(3-chloro-4-methoxyphenyl)-4-phenylbutanamide is that it is a relatively new compound, and its long-term effects on the body are not well-known. Additionally, it may have off-target effects that could interfere with the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research involving N-(3-chloro-4-methoxyphenyl)-4-phenylbutanamide. One area of interest is the role of the endocannabinoid system in the regulation of inflammation and immune function. Another area of interest is the potential therapeutic applications of CB1 receptor antagonists in the treatment of obesity and related metabolic disorders. Additionally, further studies are needed to determine the long-term effects of N-(3-chloro-4-methoxyphenyl)-4-phenylbutanamide on the body and to identify any potential off-target effects that could interfere with experimental results.
Conclusion:
In conclusion, N-(3-chloro-4-methoxyphenyl)-4-phenylbutanamide is a chemical compound that is commonly used in scientific research to study the endocannabinoid system and its role in various physiological processes. Its well-established synthesis method and selective binding to the CB1 receptor make it a valuable tool for researchers in this field. However, its long-term effects on the body and potential off-target effects should be further studied to ensure the validity of experimental results. Future research directions include the role of the endocannabinoid system in inflammation and immune function, the potential therapeutic applications of CB1 receptor antagonists, and the identification of any potential off-target effects of N-(3-chloro-4-methoxyphenyl)-4-phenylbutanamide.
Métodos De Síntesis
The synthesis of N-(3-chloro-4-methoxyphenyl)-4-phenylbutanamide involves the reaction of 3-chloro-4-methoxybenzaldehyde with 4-phenylbutan-2-amine in the presence of a base. The resulting product is then purified through recrystallization to obtain N-(3-chloro-4-methoxyphenyl)-4-phenylbutanamide in its pure form. This synthesis method has been well-established in the literature and has been used in numerous studies involving N-(3-chloro-4-methoxyphenyl)-4-phenylbutanamide.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-methoxyphenyl)-4-phenylbutanamide is primarily used in scientific research to study the endocannabinoid system and its role in various physiological processes. It is a CB1 receptor antagonist, meaning that it binds to the CB1 receptor and blocks the effects of endocannabinoids such as anandamide and 2-arachidonoylglycerol. This allows researchers to study the effects of the endocannabinoid system on various physiological processes such as pain, appetite, and mood.
Propiedades
Fórmula molecular |
C17H18ClNO2 |
|---|---|
Peso molecular |
303.8 g/mol |
Nombre IUPAC |
N-(3-chloro-4-methoxyphenyl)-4-phenylbutanamide |
InChI |
InChI=1S/C17H18ClNO2/c1-21-16-11-10-14(12-15(16)18)19-17(20)9-5-8-13-6-3-2-4-7-13/h2-4,6-7,10-12H,5,8-9H2,1H3,(H,19,20) |
Clave InChI |
HWVATXGWOYYHGV-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)NC(=O)CCCC2=CC=CC=C2)Cl |
SMILES canónico |
COC1=C(C=C(C=C1)NC(=O)CCCC2=CC=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-acetylphenyl)-2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}acetamide](/img/structure/B297382.png)
![2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(3-methoxyphenyl)acetamide](/img/structure/B297386.png)
![2-{(4-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B297387.png)
![N-(3-chlorophenyl)-N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B297388.png)
![N-(2,4-dimethylphenyl)-2-{(4-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B297389.png)
![2-{(2-chloro-6-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(4-fluorophenyl)acetamide](/img/structure/B297390.png)
![N-(2,3-dimethylphenyl)-2-{(2-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B297395.png)
![(5E)-1-(3,4-dichlorophenyl)-5-[(4-methoxyanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B297396.png)
![(5E)-5-[(3-bromo-4-morpholin-4-ylanilino)methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B297397.png)
![(5E)-1-(3-methoxyphenyl)-5-[(4-morpholin-4-ylanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B297398.png)
![1,3-diethyl-5-[(4-morpholin-4-ylanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B297399.png)
![(5E)-1-(3-chloro-4-methylphenyl)-5-[(4-morpholin-4-ylanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B297400.png)
![(5E)-5-[(3,4-dichloroanilino)methylidene]-1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B297401.png)
